3-(4'-Bromophenyl) benzofuran

Enzyme Inhibition Target Selectivity Sterol Biosynthesis

3-(4'-Bromophenyl) benzofuran (CAS: 250279-07-3) is a synthetic heterocyclic compound with a molecular formula of C14H9BrO and a molecular weight of 273.12 g/mol. It belongs to the class of 3-arylbenzofurans, characterized by a bromophenyl substituent at the 3-position of the benzofuran core.

Molecular Formula C14H9BrO
Molecular Weight 273.12 g/mol
Cat. No. B8711214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4'-Bromophenyl) benzofuran
Molecular FormulaC14H9BrO
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrO/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H
InChIKeyAWGYGDAQCGHZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4'-Bromophenyl) benzofuran: A Halogenated Benzofuran Scaffold for Medicinal Chemistry and Targeted Synthesis


3-(4'-Bromophenyl) benzofuran (CAS: 250279-07-3) is a synthetic heterocyclic compound with a molecular formula of C14H9BrO and a molecular weight of 273.12 g/mol . It belongs to the class of 3-arylbenzofurans, characterized by a bromophenyl substituent at the 3-position of the benzofuran core. This halogenated scaffold is recognized as a privileged structure in drug discovery, with benzofuran derivatives exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1]. Its primary value in a procurement context is as a key synthetic intermediate for constructing more complex bioactive molecules, particularly through cross-coupling reactions enabled by the bromine atom .

Why Procuring a Generic 3-Arylbenzofuran Cannot Substitute for 3-(4'-Bromophenyl) benzofuran


Generic substitution of 3-(4'-Bromophenyl) benzofuran with other 3-arylbenzofurans is scientifically unsound due to the critical and quantifiable impact of the halogen substituent on biological activity and chemical reactivity. The bromine atom is not merely a placeholder; its electronic and steric properties directly modulate binding affinity to biological targets [1] and serve as an essential functional handle for further synthetic elaboration, such as Suzuki-Miyaura cross-coupling, which is not possible with non-halogenated analogs [2]. Consequently, an unsubstituted 3-phenylbenzofuran or an analog with a different substituent cannot replicate the performance or utility of the 4'-bromo derivative in a target assay or synthetic route.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(4'-Bromophenyl) benzofuran from its Analogs


Enhanced Lanosterol Synthase (ERG7) Inhibition over the Cycloartenol Synthase Target

A structurally elaborated derivative of the core compound, (E)-N-allyl-4-(3-(4-bromophenyl)benzofuran-6-yloxy)-N-methylbut-2-en-1-aminium, demonstrates a marked selectivity for fungal Lanosterol synthase (ERG7) over the plant Cycloartenol synthase. This differentiation is crucial for antifungal drug development. While direct data for the unadorned 3-(4'-Bromophenyl) benzofuran is not available, this derivative's activity profile highlights the potential of the brominated benzofuran core for achieving target selectivity [1].

Enzyme Inhibition Target Selectivity Sterol Biosynthesis

Halogen Substituent as a Critical Driver of Anticancer Potency per SAR Analysis

A comprehensive review of benzofuran SAR indicates that the presence of certain substituents, including halogens, contributes greatly to increasing therapeutic potency when compared to standards [1]. While a direct, head-to-head comparison between 3-(4'-Bromophenyl) benzofuran and a non-halogenated analog is not available in the surveyed literature, the class-level inference is clear: halogenation is a key modification for enhancing activity. For instance, the patent literature describes how substituting a 6-hydroxy group with a methoxy group on a benzofuran scaffold resulted in a 12-fold increase in potency [2]. This precedent underscores the significant, quantifiable impact that specific substitutions have on the benzofuran core.

Structure-Activity Relationship (SAR) Anticancer Drug Design

Irreplaceable Role as a Cross-Coupling Intermediate for PTP1B Inhibitor Synthesis

3-(4'-Bromophenyl) benzofuran is a documented, non-substitutable intermediate in the patented synthesis of biphenyl benzofurans, which are inhibitors of protein tyrosine phosphatase 1B (PTP1B) for treating insulin resistance and hyperglycemia [1][2]. The synthetic route explicitly requires a Suzuki coupling of this specific brominated intermediate with 4-methoxybenzeneboronic acid [1]. The bromine atom is the essential functional group enabling this key carbon-carbon bond-forming step; an unhalogenated analog like 3-phenylbenzofuran would be chemically inert under these reaction conditions and would halt the synthetic sequence. This provides a verifiable, application-specific reason for procuring this exact compound.

Synthetic Intermediate Medicinal Chemistry Cross-Coupling

Definitive Application Scenarios for 3-(4'-Bromophenyl) benzofuran Based on Evidence


Building Block for PTP1B-Targeting Antidiabetic Agents

This compound is a confirmed intermediate in the synthesis of a series of biphenyl benzofuran-based PTP1B inhibitors [1]. For medicinal chemistry teams focused on diabetes, metabolic disorders, or insulin resistance, this specific brominated building block is essential for executing the published and patented synthetic routes. Substitution with a non-halogenated analog will result in a failed Suzuki coupling step, making the procurement of this exact compound a non-negotiable requirement for replicating the target molecules.

Scaffold for Developing Selective Antifungal Agents

Research on a closely related derivative has shown a strong, 14.3-fold selectivity for inhibiting fungal Lanosterol synthase (ERG7) over the plant Cycloartenol synthase [1]. This class-level inference positions the 3-(4'-bromophenyl) benzofuran core as a promising starting point for antifungal drug discovery programs. Researchers aiming to identify new, selective agents against fungal sterol biosynthesis should prioritize this scaffold over other 3-arylbenzofurans lacking the halogen substituent, as the bromine atom is a key feature associated with this desirable target selectivity profile.

Reference Standard for Halogenated Benzofuran SAR Studies

Given the established importance of halogen substitution in modulating the potency of benzofuran derivatives [1][2], 3-(4'-Bromophenyl) benzofuran serves as a critical reference compound for any quantitative structure-activity relationship (QSAR) or SAR-by-catalog initiative. Its well-defined structure and the distinct electronic/steric properties of the bromine atom make it an essential data point for benchmarking the activity of other analogs in a variety of enzyme or cell-based assays, particularly in anticancer and antimicrobial research.

Technical Documentation Hub

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